molecular formula C20H36O5 B163734 Lagochilin CAS No. 131898-43-6

Lagochilin

Cat. No. B163734
M. Wt: 356.5 g/mol
InChI Key: XYPPDQHBNJURHU-IPOQXWOTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lagochilin is a natural compound found in the Lagochilus inebrians plant, which is native to Central Asia. It has been used for centuries in traditional medicine for its analgesic, sedative, and anti-inflammatory properties. In recent years, lagochilin has gained attention in scientific research for its potential therapeutic applications in various fields, including cancer treatment and neurological disorders.

Scientific Research Applications

1. Potential in Synthesis of New Compounds

Lagochilin, primarily derived from the Lagochilus genus, serves as a precursor for synthesizing various compounds with a broad spectrum of physiological actions. Derivatives of lagochilin, especially those combined with aromatic hydroxaldehydes and naphthaldehydes, have been synthesized and evaluated for their cytotoxic effects in cell cultures, displaying promising hemostatic and antiviral properties (Mengliev et al., 2005).

2. Chemical Analysis and Structural Studies

Extensive studies have been conducted to analyze the chemical structure and properties of lagochilin and its derivatives. Techniques like 13C NMR spectroscopy have been utilized for studying the structure, providing a comprehensive understanding of the molecular makeup of these compounds (Mavlyankulova et al., 2004). Furthermore, the ionophoric and complexant properties of synthetic lagochilin derivatives have been explored, indicating selective ionophoric activity for divalent cations and the potential to form complexes with various metal ions (Kosymbetov et al., 2004).

3. Pharmacological Potential

Lagochilin and its derivatives have been studied for their pharmacological potential. Research indicates that these compounds possess hemostatic properties, making them valuable in medical applications. Studies have also delved into the synthesis and modification of lagochilin to enhance its efficacy and potential use in hemostatic materials (Bobokulov et al., 2007), (Matchanov et al., 2017).

4. Biochemical and Phytochemical Analysis

Extensive phytochemical analyses have been carried out to understand the composition and biological activities of various Lagochilus species. These studies reveal the presence of various compounds including lagochilin, demonstrating activities like enzyme inhibition, antioxidant, and free radical scavenging effects. Such research paves the way for potential therapeutic applications (Akramov et al., 2020).

5. Ethnobotanical and Traditional Medicine Perspective

The genus Lagochilus has been traditionally used for various treatments, and recent reviews have summarized its diversity, ethnobotany, phytochemistry, and pharmacology. The plant species from this genus are known for their hemostatic, antibacterial, anti-inflammatory, and other significant activities, highlighting their importance in traditional and modern medicine (Mamadalieva et al., 2021).

properties

CAS RN

131898-43-6

Product Name

Lagochilin

Molecular Formula

C20H36O5

Molecular Weight

356.5 g/mol

IUPAC Name

(1R,2S,4aS,5R,5'S,6R,8aS)-5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol

InChI

InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1

InChI Key

XYPPDQHBNJURHU-IPOQXWOTSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC[C@](O3)(CCO)CO)(CC[C@@H]([C@@]2(C)CO)O)C

SMILES

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C

Canonical SMILES

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C

synonyms

Lagochilline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lagochilin
Reactant of Route 2
Lagochilin
Reactant of Route 3
Lagochilin
Reactant of Route 4
Lagochilin
Reactant of Route 5
Lagochilin
Reactant of Route 6
Lagochilin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.